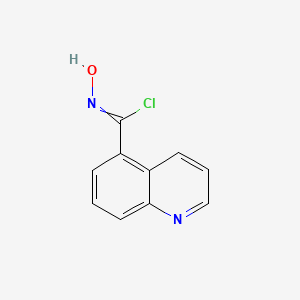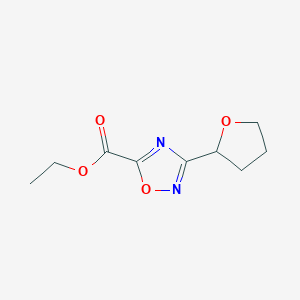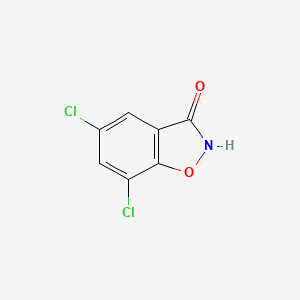![molecular formula C12H15BrF2N2O B13692769 2-Bromo-4-[2-(4,4-difluoro-1-piperidyl)ethoxy]pyridine](/img/structure/B13692769.png)
2-Bromo-4-[2-(4,4-difluoro-1-piperidyl)ethoxy]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-[2-(4,4-difluoro-1-piperidyl)ethoxy]pyridine is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 2-position and a 2-(4,4-difluoro-1-piperidyl)ethoxy group at the 4-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-[2-(4,4-difluoro-1-piperidyl)ethoxy]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-bromo-4-hydroxypyridine and 4,4-difluoropiperidine.
Etherification: The hydroxyl group of 2-bromo-4-hydroxypyridine is converted to an ethoxy group through an etherification reaction with 2-bromoethanol.
Substitution Reaction: The ethoxy group is then reacted with 4,4-difluoropiperidine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-Bromo-4-[2-(4,4-difluoro-1-piperidyl)ethoxy]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative.
科学的研究の応用
2-Bromo-4-[2-(4,4-difluoro-1-piperidyl)ethoxy]pyridine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Bromo-4-[2-(4,4-difluoro-1-piperidyl)ethoxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 2-Bromo-4-fluoropyridine
- 4-Bromo-2-fluoroanisole
- 2-Bromo-1,4-difluorobenzene
Uniqueness
2-Bromo-4-[2-(4,4-difluoro-1-piperidyl)ethoxy]pyridine is unique due to the presence of both a bromine atom and a 2-(4,4-difluoro-1-piperidyl)ethoxy group, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C12H15BrF2N2O |
|---|---|
分子量 |
321.16 g/mol |
IUPAC名 |
2-bromo-4-[2-(4,4-difluoropiperidin-1-yl)ethoxy]pyridine |
InChI |
InChI=1S/C12H15BrF2N2O/c13-11-9-10(1-4-16-11)18-8-7-17-5-2-12(14,15)3-6-17/h1,4,9H,2-3,5-8H2 |
InChIキー |
RBVHKEPKVACPSJ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1(F)F)CCOC2=CC(=NC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















